molecular formula C12H19NO2 B8805875 tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 916263-17-7

tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B8805875
CAS No.: 916263-17-7
M. Wt: 209.28 g/mol
InChI Key: JGDWMYNRMVUNMO-JTQLQIEISA-N
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Description

tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a pyrrolidine derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules for pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate
  • tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Comparison: this compound is unique due to its specific structure, which includes a pyrrolidine ring and a propargyl group. This combination imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring, leading to different chemical behavior and applications .

Properties

CAS No.

916263-17-7

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (2R)-2-prop-2-ynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1

InChI Key

JGDWMYNRMVUNMO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CC#C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate (103 g, 279 mmol) in tetrahydrofuran (1,000 ml). The solution was cooled to −80° C. and n-butyl lithium (231 mL, 2.00 equiv, 155 g/L) was added dropwise such that the internal temperature was maintained at −80° C. (180 minute addition time). The resulting solution was allowed to warm to ambient temperature and then allowed to stir for 1 h. The reaction mixture was quenched by the addition of 500 mL of water. The resulting solution was extracted three times with 500 mL of diethyl ether and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (ethylacetate/petroleum ether gradient) to afford tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate.
Name
tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate

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